molecular formula C12H24N2O2 B12315910 tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate

tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate

Cat. No.: B12315910
M. Wt: 228.33 g/mol
InChI Key: LWHMXZHAXMXJDX-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the reaction of tert-butyl carbamate with 4-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound can also interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. These unique features make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-7-13-8-10(9)5-6-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)

InChI Key

LWHMXZHAXMXJDX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1CCNC(=O)OC(C)(C)C

Origin of Product

United States

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